N,N,O-三乙酰羟胺

描述

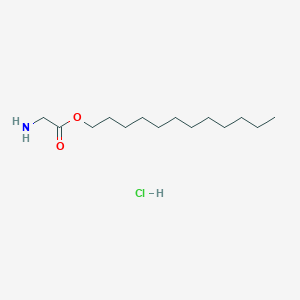

N,N,O-Triacetylhydroxylamine represents a class of N,N,O-trisubstituted hydroxylamines, which are a group of compounds that have been relatively underrepresented in chemical libraries but have recently garnered attention due to their potential applications in various fields of organic chemistry. These compounds are characterized by their unique substitution pattern, where both nitrogen atoms and the oxygen atom are bonded to acyl or alkyl groups.

Synthesis Analysis

The synthesis of N,N,O-trisubstituted hydroxylamines, such as N,N,O-Triacetylhydroxylamine, can be achieved through a stepwise reduction and substitution process. Initially, N-acyloxy secondary amines are partially reduced using diisobutylaluminum hydride, followed by acetylation. The resulting O-acyl-N,N-disubstituted hydroxylamines are then further reduced with triethylsilane and boron trifluoride etherate to yield the desired N,N,O-trisubstituted hydroxylamines . This method allows for the introduction of various carbon nucleophiles, leading to branching α- to the O-substituent .

Molecular Structure Analysis

The molecular structure of N,N,O-trisubstituted hydroxylamines is influenced by the steric and electronic effects of the substituents attached to the nitrogen and oxygen atoms. For example, the study of O-nitrobis(trifluoromethyl)hydroxylamine, a related compound, revealed an extremely long O-N bond length, which was attributed to the weak bonding between the two stable radicals in the molecule . This suggests that the molecular structure of N,N,O-Triacetylhydroxylamine could also exhibit unique geometric parameters that are influenced by the acetyl groups attached to the nitrogen and oxygen atoms.

Chemical Reactions Analysis

N,N,O-Triacetylhydroxylamine and related compounds can participate in various chemical reactions due to their functional groups. For instance, N,O-Bis(trifluoroacetyl)hydroxylamine has been used as an electrophilic nitrogen source in the catalytic synthesis of N-(trifluoroacetyl)sulfilimines, demonstrating the reactivity of the N,O-diacetyl moiety in electrophilic substitution reactions . Similarly, N,N,O-Triacetylhydroxylamine could be expected to undergo reactions where the acetyl groups can act as leaving groups or as electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N,O-trisubstituted hydroxylamines are determined by their molecular structure and the nature of their substituents. The presence of acetyl groups in N,N,O-Triacetylhydroxylamine would likely influence its solubility, boiling point, and stability. The study of N,O-diacylhydroxylamines provided insights into the structures of these compounds in crystals and solutions, indicating that the NH tautomers are present in DMSO solutions as equilibrium mixtures of a few conformers . This information suggests that N,N,O-Triacetylhydroxylamine may also exhibit tautomerism and exist in multiple conformers in solution.

科学研究应用

合成衍生物和中间体:N,N,O-三乙酰羟胺已被用于合成各种化合物。例如,它被确定为从苯基硝基甲烷和乙酸酐/醋酸钠中间体合成N-苯甲酰-N,O-二乙酰羟胺的一部分 (Stermitz & Neiswander, 1975)。

聚合物研究:在聚合物科学中,与N,N,O-三乙酰羟胺相关的化合物已被用于研究聚合过程,例如在α-氨基酸N-羧酰酐的聚合中 (Vayaboury et al., 2004)。

手性衍生物化和分析化学:这种化合物在手性衍生物化中发挥作用,特别是在使用特定衍生试剂分离苯丙胺等化合物的对映体时 (Shin & Donike, 1996)。

生化研究:它参与生化过程,如转乙酰化,在那里它作为亲电试剂,并已在癌变和酶活性的背景下进行研究 (Bartsch et al., 1973)。

碳水化合物化学和糖蛋白:N,N,O-三乙酰羟胺衍生物在碳水化合物和糖蛋白的合成和研究中具有重要应用,重点关注它们在生物学和医学应用中的作用 (Chen & Xie, 2016)。

有机合成:它用于合成N-羟基酰胺和其他羟胺衍生物,这些化合物具有显著的生物活性。这类化合物通常参与复杂天然产物的合成 (Yang, Lagu, & Wilson, 2007)。

聚合物化学机理研究:详细的聚合物化学机理研究,尤其是在不同温度下的聚合过程,已经使用了N,N,O-三乙酰羟胺的衍生物 (Vayaboury et al., 2008)。

核苷酸修饰:它已被用于核苷酸修饰,特别是在合成标记的合成寡脱氧核糖核苷酸探针用于非放射性杂交测定方法中 (Urdea et al., 1988)。

安全和危害

N,N,O-Triacetylhydroxylamine is combustible and can cause skin and eye irritation . It should be stored under inert gas to avoid air sensitivity . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . If it comes into contact with the skin or eyes, it should be washed off with plenty of soap and water .

属性

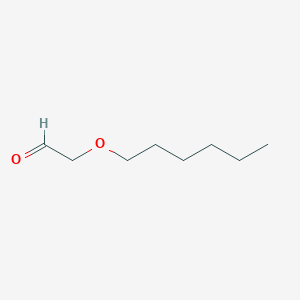

IUPAC Name |

(diacetylamino) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-4(8)7(5(2)9)11-6(3)10/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGULNJDDRUSDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336748 | |

| Record name | N,N,O-Triacetylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,O-Triacetylhydroxylamine | |

CAS RN |

17720-63-7 | |

| Record name | N-Acetyl-N-(acetyloxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17720-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,O-Triacetylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,O-Triacetylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)

![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)

![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)

![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)